molecular formula C11H15N5 B14879463 2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine

2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine

Cat. No.: B14879463
M. Wt: 217.27 g/mol
InChI Key: CYQIIBAMZDWSPJ-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine typically involves the condensation of 4,5-dimethylimidazole with 4,6-dimethyl-2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in DMF.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidine
  • 4,6-dimethyl-2-(1H-imidazol-1-yl)pyrimidine
  • 2-(4,5-dimethyl-1H-imidazol-1-yl)-4-methylpyrimidine

Uniqueness

2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine is unique due to the specific substitution pattern on both the imidazole and pyrimidine rings. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both dimethyl groups on the imidazole ring and the amine group on the pyrimidine ring can influence its binding affinity and specificity towards molecular targets.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

2-(4,5-dimethylimidazol-1-yl)-4,6-dimethylpyrimidin-5-amine

InChI

InChI=1S/C11H15N5/c1-6-9(4)16(5-13-6)11-14-7(2)10(12)8(3)15-11/h5H,12H2,1-4H3

InChI Key

CYQIIBAMZDWSPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=NC(=C(C(=N2)C)N)C)C

Origin of Product

United States

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